molecular formula C15H10FN3O4S B2528342 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 865175-34-4

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2528342
CAS No.: 865175-34-4
M. Wt: 347.32
InChI Key: LECHNRUKKKFNSL-ICFOKQHNSA-N
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Description

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a benzo[d]thiazole ring, a nitrofuran moiety, and an allyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the allyl group: This step involves allylation, which can be carried out using allyl bromide in the presence of a base like potassium carbonate.

    Formation of the nitrofuran moiety: This can be synthesized through nitration of a furan derivative followed by carboxylation.

    Final coupling reaction: The benzo[d]thiazole and nitrofuran intermediates are coupled under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule, particularly due to the presence of the nitrofuran moiety, which is known for its antimicrobial properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications, such as antimicrobial or anticancer agents, given the bioactivity of its structural components.

Industry

In industry, this compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is likely related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the fluorinated benzo[d]thiazole ring may interact with specific enzymes or receptors, modulating their activity.

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O4S/c1-2-7-18-10-4-3-9(16)8-12(10)24-15(18)17-14(20)11-5-6-13(23-11)19(21)22/h2-6,8H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECHNRUKKKFNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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